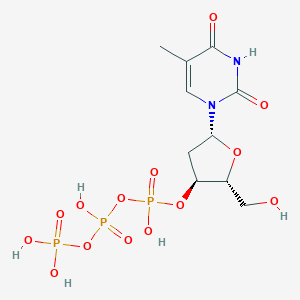

Desoxythymidintriphosphat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desoxythymidintriphosphat (dTTP) is a nucleotide that plays a vital role in DNA synthesis. It is a building block of DNA, along with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP). dTTP is synthesized in cells through a complex process involving several enzymes, and it is essential for the proper functioning of DNA replication and repair.

Mechanism Of Action

DTTP is incorporated into DNA by DNA polymerases during DNA replication. It pairs with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP) to form the complementary base pairs that make up the DNA double helix.

Biochemical And Physiological Effects

DTTP is essential for proper DNA replication and repair. Its absence or deficiency can lead to DNA damage and mutations, which can cause cancer and other diseases. Desoxythymidintriphosphat is also involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

One advantage of using Desoxythymidintriphosphat in lab experiments is its availability and affordability. It is also stable and easy to handle. However, one limitation is that it can be easily degraded by nucleases, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on Desoxythymidintriphosphat. One area of interest is the development of new drugs targeting DNA synthesis and repair pathways. Another area of research is the role of Desoxythymidintriphosphat in epigenetic regulation and chromatin remodeling. Additionally, there is ongoing research on the use of Desoxythymidintriphosphat analogs in DNA sequencing and other molecular biology techniques.

Synthesis Methods

The synthesis of Desoxythymidintriphosphat involves several enzymatic reactions, starting with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. The dTMP is then phosphorylated by the enzyme thymidine kinase to form deoxythymidine diphosphate (dTDP), which is further phosphorylated to form Desoxythymidintriphosphat by the enzyme nucleoside diphosphate kinase.

Scientific Research Applications

DTTP is widely used in scientific research as a tool for studying DNA replication and repair. It is also used in the development of new drugs targeting DNA synthesis and repair pathways. Desoxythymidintriphosphat is commonly used in DNA sequencing, PCR, and other molecular biology techniques.

properties

CAS RN |

1057-33-6 |

|---|---|

Product Name |

Desoxythymidintriphosphat |

Molecular Formula |

C10H17N2O14P3 |

Molecular Weight |

482.17 g/mol |

IUPAC Name |

[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI Key |

HBKGWQBKINKICK-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.